molecular formula C9H14N2O4 B1526392 Tert-butyl 3,5-dioxopiperazine-1-carboxylate CAS No. 501127-89-5

Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Cat. No. B1526392
CAS RN: 501127-89-5
M. Wt: 214.22 g/mol
InChI Key: RUVRAIGXERUAHV-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dioxopiperazine-1-carboxylate is a chemical compound with the CAS number 501127-89-5 . It has a molecular weight of 213.23 . The IUPAC name for this compound is tert-butyl 3,5-dioxo-1-piperidinecarboxylate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3,5-dioxopiperazine-1-carboxylate is C10H15NO4 . The InChI code for this compound is 1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3,5-dioxopiperazine-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 346.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.0±3.0 kJ/mol, and the flash point is 163.2±25.1 °C . The compound has a molar refractivity of 51.7±0.3 cm3 .

Scientific Research Applications

  • Modification of Aflatoxin B1 Binding :Tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives, like 3,5-di-tert-butyl-4-hydroxytoluene (BHT), show potential in modifying aflatoxin B1 (AFB1) binding to DNA. Studies on rats indicate that dietary administration of BHT reduces the covalent binding of AFB1 to liver and kidney DNA. This suggests a role in the detoxification process, possibly by affecting hepatic enzymes important for AFB1 detoxification (Kensler et al., 1985).

  • Structural Analysis in Crystallography :Investigations into the structure of related compounds like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate have provided insights into molecular configurations. These studies offer valuable information on hydrogen bonding and molecular interactions, which are crucial for understanding the behavior of such compounds at the molecular level (Kolter et al., 1996).

  • Applications in Organic Synthesis :Research demonstrates the utility of tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives in the synthesis of complex organic compounds. For example, tert-butyl carbazate, a related compound, has been used as a coupling reagent in the preparation of quinoxaline-3-carbonyl compounds (Xie et al., 2019).

  • Synthesis of Peptidomimetics :Tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives are significant in the synthesis of peptidomimetics. These compounds serve as precursors for creating constrained peptidomimetics, which are important in pharmaceutical research and drug design (Franceschini et al., 2005).

  • Development of Pharmaceutical Agents :Derivatives of tert-butyl 3,5-dioxopiperazine-1-carboxylate have been instrumental in the development of various pharmaceutical agents. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is an intermediate in synthesizing protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011).

  • Biological Activity Studies :Some derivatives of tert-butyl 3,5-dioxopiperazine-1-carboxylate, such as di-tert-butylphenols, have been studied for their biological activities. These compounds exhibit properties as dual inhibitors of 5-lipoxygenase and cyclooxygenase, suggesting potential applications in treating inflammation (Flynn et al., 1991).

  • Advanced Photophysical Studies :Tert-butyl 3,5-dioxopiperazine-1-carboxylate derivatives have been used in photophysical studies. These include the investigation of two-photon absorption, excited-state transient absorption, and gain spectroscopy, enhancing the understanding of such compounds in advanced optical applications (Belfield et al., 2012).

Safety and Hazards

The safety information for Tert-butyl 3,5-dioxopiperazine-1-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 3,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-4-6(12)10-7(13)5-11/h4-5H2,1-3H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRAIGXERUAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,5-dioxopiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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